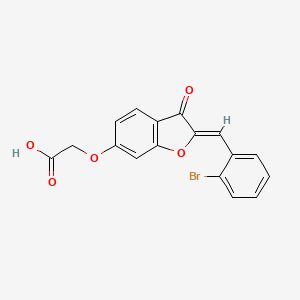

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO5/c18-13-4-2-1-3-10(13)7-15-17(21)12-6-5-11(8-14(12)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJSWRATEIUKGG-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

Introduction of the Bromobenzylidene Group: This step involves the reaction of the benzofuran core with a bromobenzylidene reagent under basic or acidic conditions to form the desired intermediate.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives or removal of the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the benzofuran moiety is particularly interesting due to its known biological activities.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid would depend on its specific biological target. Generally, compounds with benzofuran moieties can interact with various enzymes or receptors, leading to modulation of biological pathways. The bromobenzylidene group may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

- Halogen Position : Bromine at the ortho position (as in the target compound) may improve tubulin binding compared to para -substituted analogs (e.g., A2) due to steric and electronic effects .

- Heterocyclic Substituents : Indole (5a) and pyridine (5b) substituents enhance potency, likely through π-π stacking interactions with tubulin’s hydrophobic pockets .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Research Findings

- Mechanism of Action : Analogs like 5a and 5b inhibit tubulin polymerization by binding to the colchicine site, causing G2/M cell cycle arrest .

- Selectivity: Bromine and chlorine substituents improve selectivity for cancer cells over normal cells (e.g., 5a’s IC50 > 1 µM in normal B-lymphoblasts vs. <100 nM in leukemia cells) .

- In Vivo Efficacy: 5a reduced tumor growth in prostate xenografts by 60% at 10 mg/kg without toxicity .

Biological Activity

(Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a complex organic compound belonging to the benzofuran derivatives class. These compounds are recognized for their diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antioxidant properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a bromobenzylidene substituent and an acetic acid moiety. Its structural formula can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its potential anti-tumor effects.

- Antibacterial Activity : It has been shown to interfere with bacterial replication processes.

- Antioxidant Properties : The compound exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 12 | |

| A549 (Lung Cancer) | 10 |

Antibacterial Activity

The compound has also shown promising antibacterial activity against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various benzofuran derivatives, including this compound. The study found that this compound significantly inhibited cell growth in MCF-7 and HeLa cell lines through apoptosis induction mechanisms.

Study on Antibacterial Properties

Another research effort focused on the antibacterial efficacy of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, suggesting its potential application in treating bacterial infections.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of (Z)-2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid?

- Methodological Answer: The synthesis typically involves a multi-step process:

Core Benzofuran Formation: Cyclization of substituted phenols with aldehydes (e.g., 2-bromobenzaldehyde) under acidic or basic conditions.

Etherification: Reaction of the benzofuran intermediate with bromoacetic acid or its derivatives to introduce the acetic acid moiety.

Z-Isomer Control: Use of mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C to favor the Z-configuration via kinetic control .

Key parameters:

- Catalysts: Lewis acids (e.g., ZnCl₂) for condensation steps.

- Reaction Time: 12–24 hours for complete conversion.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer:

- NMR Spectroscopy:

¹H and ¹³C NMR confirm the benzofuran core, bromobenzylidene substituent, and acetic acid linkage. The Z-configuration is verified by coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) . - Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 403.12) and fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers control the Z-configuration during synthesis to prevent isomerization?

- Methodological Answer:

- Kinetic vs. Thermodynamic Control: Use low temperatures (≤80°C) and short reaction times to trap the Z-isomer, which is less thermodynamically stable but forms faster .

- Solvent Effects: Polar solvents (e.g., DMSO) stabilize the transition state for Z-isomer formation .

- Additives: Chiral auxiliaries or sterically hindered bases (e.g., DBU) can stereoselectively favor the Z-configuration .

- Post-Synthesis Stability: Store at –20°C in inert atmospheres to prevent E/Z isomerization .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for bromo-substituted benzofuran derivatives?

- Methodological Answer:

- Comparative Substituent Analysis: Synthesize analogs with Cl, F, or NO₂ groups at the benzylidene position and compare bioactivity (e.g., IC₅₀ values in cytotoxicity assays) .

- Computational Modeling: Density Functional Theory (DFT) to calculate electron distribution and predict binding affinities with targets like cyclooxygenase-2 (COX-2) .

- Crystallography: X-ray diffraction to correlate substituent bulk (e.g., Br vs. Cl) with steric effects on enzyme inhibition .

- Data Contradictions: Resolve conflicting bioactivity reports by standardizing assay conditions (e.g., cell lines, incubation times) .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action in anticancer activity?

- Methodological Answer:

- Target Identification: Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., tubulin or topoisomerase II) .

- Apoptosis Pathways: Measure caspase-3/7 activation via fluorometric assays in cancer cell lines (e.g., MCF-7, A549) .

- ROS Generation: Quantify reactive oxygen species (ROS) using DCFH-DA probes to assess oxidative stress contributions .

- Dose-Response Curves: Calculate EC₅₀ values under hypoxia vs. normoxia to evaluate microenvironment-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.